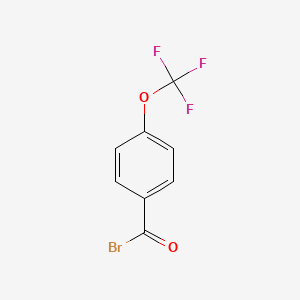

4-(Trifluoromethoxy)benzoyl bromide

Description

4-(Trifluoromethoxy)benzoyl bromide (C₈H₅BrF₃O₂) is an acyl bromide derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the benzoyl group. While direct experimental data on this compound is scarce in the provided evidence, its properties can be inferred from related compounds, such as 4-(Trifluoromethoxy)benzoyl chloride (CAS RN 36823-88-8), which has a molecular weight of 224.56 g/mol, a boiling point of 90–92°C (15 mmHg), and a density of 1.425 g/mL . The benzoyl bromide analog is expected to exhibit higher reactivity due to the stronger leaving group (Br⁻ vs. Cl⁻), making it a potent acylating agent for introducing the 4-(trifluoromethoxy)benzoyl moiety into target molecules. Applications likely include peptide synthesis and polymer chemistry, similar to other benzoyl bromides like 4-bromomethyl benzoyl bromide, which is used to prepare functionalized polymers and amides .

Properties

IUPAC Name |

4-(trifluoromethoxy)benzoyl bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVHISPNDXGTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzoyl bromide typically involves the bromination of 4-(Trifluoromethoxy)benzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide group in 4-(trifluoromethoxy)benzoyl bromide undergoes nucleophilic displacement with various nucleophiles, enabling access to diverse derivatives.

Example: Cyanide Substitution

Reaction with sodium cyanide in alcohol/water mixtures converts the benzyl bromide to (4-trifluoromethoxyphenyl)acetonitrile, a critical intermediate for agrochemicals :

| Reaction Component | Condition/Parameter |

|---|---|

| Substrate | 4-(Trifluoromethoxy)benzyl bromide |

| Nucleophile | Sodium cyanide |

| Solvent | Methanol/water (3:1–8:1 ratio) |

| Temperature | 20–90°C |

| Yield | ~65% (distilled product) |

This reaction avoids costly palladium catalysts and simplifies purification compared to prior methods .

Hydrogenation Reactions

The nitrile product from substitution reactions can be hydrogenated to yield primary amines, such as 2-(4-trifluoromethoxyphenyl)ethylamine, an agrochemical intermediate :

This step highlights the compound’s role in streamlined industrial syntheses.

Bromo/Chloromethylation

The bromide serves as a precursor in halogenation reactions. For example, bromomethylation of trifluoromethoxybenzene using formaldehyde and HBr generates 4-bromomethyl-1-trifluoromethoxybenzene :

| Reaction Component | Condition/Parameter |

|---|---|

| Substrate | Trifluoromethoxybenzene |

| Halogen Source | HBr/NaBr + paraformaldehyde |

| Catalyst | ZnCl₂ or AlCl₃ (5–10 mol%) |

| Solvent | Methanol or acetic acid |

| Temperature | 20–90°C |

| Yield | >60% |

This one-step process represents a significant improvement over earlier multi-step routes .

Coupling Reactions

The bromide participates in Pd-catalyzed cross-couplings, such as the Heck reaction, though industrial adoption is limited due to cost . Emerging applications in Suzuki-Miyaura couplings for fluorinated biaryl synthesis are under exploration, leveraging its electrophilic benzyl position .

Comparative Reactivity

The trifluoromethoxy group’s electron-withdrawing nature enhances electrophilicity at the benzyl position, as shown below:

| Compound | Reactivity with NaCN | Industrial Viability |

|---|---|---|

| 4-(Trifluoromethoxy)benzyl bromide | High (65% yield) | Excellent |

| 4-Chlorobenzyl bromide | Moderate (50–55% yield) | Moderate |

| 4-Methoxybenzyl bromide | Low (<40% yield) | Poor |

Scientific Research Applications

Synthesis and Intermediate Applications

-

Synthesis of Antitubercular Agents :

4-(Trifluoromethoxy)benzoyl bromide is used to synthesize bioreductive drugs such as (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), which has shown promising results in treating tuberculosis . -

Preparation of Tetrahydronaphthalenols :

This compound serves as an intermediate in the synthesis of tetrahydronaphthalenols, which possess anti-allergic properties. The synthesis involves various reactions that leverage the bromide functionality for further transformations . -

Agrochemical Synthesis :

It is also utilized in the preparation of agrochemically active compounds, particularly through the synthesis of 2-(4-trifluoromethoxyphenyl)ethylamine, which is significant for developing new pesticides and herbicides .

Case Study 1: Antitubercular Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antitubercular activity. The compound was instrumental in creating a series of imidazo[2,1-b][1,3]oxazines that were tested against Mycobacterium tuberculosis, highlighting its potential in drug development for resistant strains .

Case Study 2: Anti-Allergic Compounds

Research involving tetrahydronaphthalenols synthesized from this compound revealed their efficacy in reducing allergic responses in animal models. These findings suggest that this compound can be a key building block for developing new therapeutic agents aimed at managing allergies .

Case Study 3: Agrochemical Applications

The synthesis of agrochemically active compounds using this compound has been explored extensively. Studies have shown that derivatives can enhance crop resistance to pests and diseases, contributing to sustainable agricultural practices .

Comparison Table of Applications

| Application Type | Compound Derived | Activity/Use |

|---|---|---|

| Antitubercular Agents | PA-824 | Treatment for tuberculosis |

| Anti-Allergic Compounds | Tetrahydronaphthalenols | Reduction of allergic responses |

| Agrochemical Synthesis | 2-(4-trifluoromethoxyphenyl)ethylamine | Development of pesticides/herbicides |

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzoyl bromide involves its reactivity towards nucleophiles and electrophiles. The trifluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce the 4-(Trifluoromethoxy)benzoyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of 4-(Trifluoromethoxy)benzoyl bromide differ significantly from structurally related compounds, particularly benzyl bromides (alkylating agents) versus benzoyl bromides (acylating agents):

A. 4-(Trifluoromethoxy)benzyl Bromide

- Molecular Formula : C₈H₆BrF₃O

- Molecular Weight : 255.03 g/mol

- Key Properties : Lipophilic (XLogP3 = 3.7), hydrogen bond acceptor count = 4 .

- Reactivity : Acts as an alkylating agent in nucleophilic substitutions. Used in synthesizing amines (e.g., via Gabriel synthesis) and sulfonamides .

- Applications : Pharmaceutical intermediates, agrochemicals .

B. 4-(Trifluoromethyl)benzyl Bromide

- Molecular Formula : C₈H₆BrF₃

- Molecular Weight : 239.03 g/mol

- Key Differences : The trifluoromethyl (-CF₃) group is more electron-withdrawing than -OCF₃, enhancing electrophilicity at the benzylic carbon. This increases reactivity in SN2 reactions compared to -OCF₃ analogs .

C. 3-Fluoro-4-(Trifluoromethoxy)benzyl Bromide

- Molecular Formula : C₈H₅BrF₄O

- Molecular Weight : 273.03 g/mol

D. 2-Methyl-4-(Trifluoromethoxy)benzyl Bromide

- Molecular Formula : C₉H₈BrF₃O

- Molecular Weight : 261.95 g/mol

- Key Differences : The methyl group increases steric hindrance, reducing reactivity in SN2 mechanisms. This compound is tailored for syntheses requiring controlled alkylation .

E. 4-Bromomethyl Benzoyl Bromide

- Molecular Formula : C₈H₆Br₂O

- Molecular Weight : 277.94 g/mol

- Key Differences : Combines both acyl bromide (-COBr) and bromomethyl (-CH₂Br) functionalities, enabling dual reactivity (acylation and alkylation). Used in synthesizing PEG esters and amides .

Comparative Data Table

Research Findings

Electron-Withdrawing Effects : The -OCF₃ group enhances electrophilicity in benzyl bromides, facilitating nucleophilic substitutions. However, -CF₃ (in 4-(Trifluoromethyl)benzyl bromide) induces stronger polarization than -OCF₃, leading to higher reactivity .

Steric Influence : Methyl substituents (e.g., in 2-Methyl-4-(trifluoromethoxy)benzyl bromide) reduce reaction rates in SN2 mechanisms due to steric hindrance .

Dual Reactivity : Compounds like 4-Bromomethyl benzoyl bromide enable sequential acylation and alkylation, expanding utility in multi-step syntheses .

Q & A

Q. How to address discrepancies in reported yields for Suzuki-Miyaura couplings involving this compound derivatives?

- Answer : Yield variations arise from Pd catalyst loading (optimal: 5 mol% Pd(PPh₃)₄), boronic acid purity, and solvent choice (dioxane > toluene). Design of Experiments (DoE) methodologies systematically identify optimal conditions, including temperature (80–100°C) and base (Cs₂CO₃) .

Q. What analytical techniques are optimal for characterizing this compound and its reaction byproducts?

Q. How does steric hindrance from the trifluoromethoxy group affect coupling reactions in peptide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.